![molecular formula C10H17N3O B2491131 rac-(1R,2S)-2-[(1-ethyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-amine CAS No. 2126143-97-1](/img/structure/B2491131.png)
rac-(1R,2S)-2-[(1-ethyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(1R,2S)-2-[(1-ethyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-amine: is a chiral compound with potential applications in various fields of scientific research. The compound features a cyclopentane ring substituted with an amine group and an ethyl-pyrazole moiety, making it an interesting subject for synthetic and mechanistic studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S)-2-[(1-ethyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-amine typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a series of cyclization reactions involving appropriate precursors.
Introduction of the Amine Group: The amine group is introduced via nucleophilic substitution reactions, often using amine precursors and suitable leaving groups.
Attachment of the Ethyl-Pyrazole Moiety: The ethyl-pyrazole group is attached through etherification reactions, where the hydroxyl group on the cyclopentane ring reacts with the pyrazole derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Flow microreactor systems can be employed to enhance reaction efficiency and control .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can target the pyrazole ring or the cyclopentane ring, resulting in various reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyrazole ring or the cyclopentane ring, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents and nucleophiles like sodium azide (NaN3) and alkyl halides are commonly employed.
Major Products
The major products formed from these reactions include imines, nitriles, reduced pyrazole derivatives, and various substituted cyclopentane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, rac-(1R,2S)-2-[(1-ethyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its chiral nature makes it valuable for investigating stereoselective processes.
Medicine
In medicinal chemistry, the compound is explored for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of rac-(1R,2S)-2-[(1-ethyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds with active site residues, while the pyrazole ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-ethyl-1H-pyrazol-3-amine: A related compound with a similar pyrazole structure but differing in the position of the amine group.
3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Another compound featuring a pyrazole ring, used in energetic materials research.
Uniqueness
rac-(1R,2S)-2-[(1-ethyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-amine is unique due to its chiral nature and the specific arrangement of functional groups. This uniqueness allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound for research and industrial applications.
Eigenschaften
IUPAC Name |
(1S,2R)-2-(1-ethylpyrazol-4-yl)oxycyclopentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-2-13-7-8(6-12-13)14-10-5-3-4-9(10)11/h6-7,9-10H,2-5,11H2,1H3/t9-,10+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKRKTUSMLXMQNA-VHSXEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)OC2CCCC2N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C=N1)O[C@@H]2CCC[C@@H]2N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
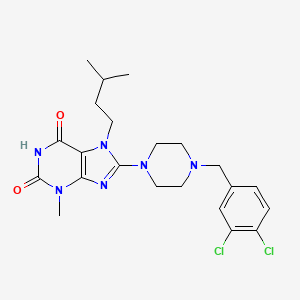
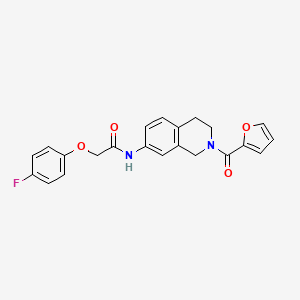
![10-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecan-9-one](/img/structure/B2491054.png)
![2-amino-6-(2-(dimethylamino)ethyl)-7-methyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2491055.png)
![N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}naphthalene-1-carboxamide](/img/structure/B2491056.png)
![2-({5-[2-(2,4-dichlorophenoxy)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2491057.png)
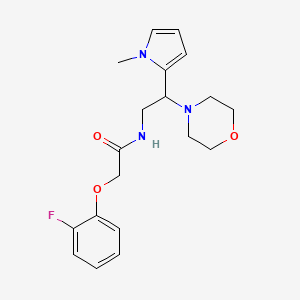
![(4Ar,7aS)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-4a-carboxylic acid](/img/structure/B2491059.png)
![1-[(2,4-Dichlorophenyl)methyl]-3-(4-ethyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)pyridin-2-one](/img/structure/B2491060.png)
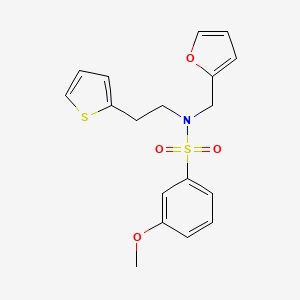
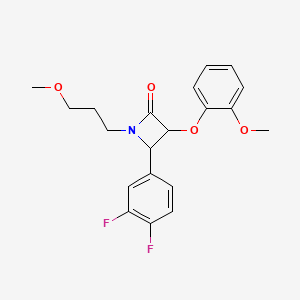
![[(5-CHLORO-2-METHOXYPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE](/img/structure/B2491065.png)
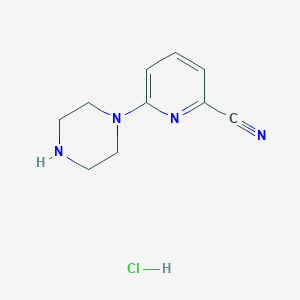
![N-cyclohexyl-2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2491069.png)
